1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features both a pyridine ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the use of sulfonamide as a starting material, which undergoes a series of reactions including sulfonation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonamide
- 1-(Pyridin-4-yl)-1H-pyrazole-4-sulfonamide
- 1-(Pyridin-3-yl)-1H-pyrazole-5-sulfonamide
Uniqueness
1-(Pyridin-3-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where its specific interactions with biological targets can be exploited for therapeutic purposes .
Properties
Molecular Formula |
C8H8N4O2S |
---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
1-pyridin-3-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C8H8N4O2S/c9-15(13,14)8-5-11-12(6-8)7-2-1-3-10-4-7/h1-6H,(H2,9,13,14) |
InChI Key |
ZSCXVVJYOWOPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)S(=O)(=O)N |
Origin of Product |
United States |
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